4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid 4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 109164-40-1
VCID: VC21532320
InChI: InChI=1S/C13H17NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
SMILES: CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O
Molecular Formula: C13H17NO5S
Molecular Weight: 299.34g/mol

4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid

CAS No.: 109164-40-1

Cat. No.: VC21532320

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34g/mol

* For research use only. Not for human or veterinary use.

4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid - 109164-40-1

Specification

CAS No. 109164-40-1
Molecular Formula C13H17NO5S
Molecular Weight 299.34g/mol
IUPAC Name 4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H17NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
Standard InChI Key CEUBXXKPXQZBDU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC(=O)O

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H19NO5SC_{14}H_{19}NO_5S

  • Molecular Weight: 313.37 g/mol .

Structural Features

The compound contains:

  • A thiophene ring substituted with ethoxycarbonyl and dimethyl groups.

  • An amide linkage connecting the thiophene moiety to a butanoic acid group.

Key Functional Groups:

  • Ester group (-COOEt) on the thiophene ring.

  • Amide (-CONH-) linking the thiophene to the butanoic acid chain.

  • Carboxylic acid (-COOH) at the terminal end.

General Synthesis Overview

The synthesis of this compound involves multi-step organic reactions, typically starting with thiophene derivatives. Below is a general pathway:

  • Esterification: Introduction of the ethoxycarbonyl group to the thiophene ring.

  • Dimethylation: Substitution at specific positions on the thiophene ring.

  • Amide Formation: Coupling of the modified thiophene with a butanoic acid derivative.

Example Reaction Conditions

  • Reagents: Thiophene derivatives, ethyl chloroformate, dimethyl sulfate, and butanoic acid derivatives.

  • Solvents: Ethanol or dimethylformamide (DMF).

  • Catalysts: Triethylamine or potassium carbonate for base-mediated reactions .

Pharmaceutical Applications

The compound’s structural features suggest potential as:

  • Enzyme Inhibitor: The amide and ester groups could interact with biological targets such as proteases or kinases.

  • Drug Intermediate: Its functional groups make it a candidate for further derivatization in drug synthesis.

Material Science

The conjugated thiophene system may exhibit electronic properties suitable for:

  • Conductive polymers.

  • Organic semiconductors.

Spectroscopic Techniques

  • NMR (Nuclear Magnetic Resonance): Useful for confirming structural connectivity (e.g., shifts in the thiophene and amide regions).

  • IR (Infrared Spectroscopy): Key peaks include:

    • 1700cm1\sim1700 \, \text{cm}^{-1} for C=O stretching (amide and ester groups).

    • 32003500cm1\sim3200–3500 \, \text{cm}^{-1} for N-H (amide) .

Mass Spectrometry

Mass spectrometry can confirm the molecular weight (313 g/mol) and fragmentation patterns indicative of ester and amide cleavage.

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